4-Methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Overview
Description
4-Methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound that combines a piperidine ring with a trimethylphenoxy ethoxy ethyl group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethylphenoxy Ethoxy Ethyl Group: This step involves the reaction of the piperidine derivative with 2,4,6-trimethylphenol and ethylene oxide under controlled conditions to form the desired ether linkage.
Oxalic Acid Addition: The final step involves the reaction of the intermediate compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the ether linkages, potentially leading to the formation of simpler amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
4-Methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the piperidine ring and the ether linkages can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Shares the piperidine ring but lacks the ether and aromatic groups.
2,4,6-Trimethylphenol: Contains the aromatic ring with methyl groups but lacks the piperidine and ether linkages.
Oxalic Acid: A simple dicarboxylic acid without the complex organic structure.
Uniqueness
4-Methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is unique due to its combination of a piperidine ring, an aromatic ether linkage, and oxalic acid. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-15-5-7-20(8-6-15)9-10-21-11-12-22-19-17(3)13-16(2)14-18(19)4;3-1(4)2(5)6/h13-15H,5-12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSOHCOYKLFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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